[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-
Overview
Description
[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- is an organic compound with the molecular formula C12H9Cl2N. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 4’ positions, and an amine group is attached at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 2-(3,4-dichlorophenyl)aniline is the CYP51 receptor . This receptor is a key protein in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
2-(3,4-dichlorophenyl)aniline, also known as DCl, interacts with the active site of the CYP51 receptor . The compound forms hydrogen interactions that establish a stable complex with the target . This interaction inhibits the normal function of the receptor, leading to the disruption of the parasite’s life cycle .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofTrypanosoma cruzi by inhibiting the CYP51 receptor . This receptor is involved in the synthesis of ergosterol, a vital component of the parasite’s cell membrane . By inhibiting this receptor, the compound disrupts the production of ergosterol, leading to the death of the parasite .
Pharmacokinetics
Predictive admet (absorption, distribution, metabolism, excretion, and toxicity) studies suggest that the compound presents an alignment between permeability and hepatic clearance . It is also suggested that the compound has low metabolic stability .
Result of Action
The primary result of the action of 2-(3,4-dichlorophenyl)aniline is the inhibition of the CYP51 receptor, leading to the death of Trypanosoma cruzi . This makes the compound a potential candidate for the treatment of Chagas disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-dichlorophenyl)aniline. For instance, the compound can form reactive metabolites from N-conjugation and C=C epoxidation . These metabolites could potentially affect the compound’s efficacy and safety profile . The estimated ld50 rate is greater than 500 mg/kg, indicating a low incidence of lethality by ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- typically involves the reduction of 2-nitrochlorobenzene using zinc in a basic medium to form 2-chloroaniline. This intermediate then undergoes a coupling reaction with another molecule of 2-chloroaniline in the presence of a catalyst to form the desired biphenyl derivative .
Industrial Production Methods
In industrial settings, the production of [1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- often involves large-scale catalytic processes. These processes use zeolites as catalysts to enhance the efficiency and selectivity of the reaction. The reaction conditions typically include elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
3,3’-Dichlorobenzidine: Another biphenyl derivative with similar structural features but different substitution patterns.
4,4’-Dichlorobiphenyl: A biphenyl compound with chlorine atoms at the 4 and 4’ positions.
Uniqueness
[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 2 position and chlorine atoms at the 3’ and 4’ positions make it a versatile compound for various applications .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFZLUOEPWZSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588088 | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872121-80-7 | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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